Carbonic anhydrase inhibitor 4

Photoaffinity labeling Chemical proteomics Target engagement

Carbonic anhydrase inhibitor 4 is a benzophenone-based photoreactive probe purpose-built for photoaffinity labeling (PAL-MS), not a therapeutic. Unlike classical CA inhibitors (acetazolamide, methazolamide), it contains a UV-triggered benzophenone photophore that covalently crosslinks to hCA active sites—a critical feature for binding-site mapping and structural proteomics. Validated crosslinking to hCA II (Ala134) under 366 nm irradiation. Broad, balanced inhibition across all 12 catalytically active human CA isoforms (Ki 640–1166 nM) makes it a universal, isoform-unbiased probe. Essential reference for PAL workflow validation and novel inhibitor development.

Molecular Formula C21H18N2O4S
Molecular Weight 394.4 g/mol
Cat. No. B12398971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbonic anhydrase inhibitor 4
Molecular FormulaC21H18N2O4S
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C21H18N2O4S/c22-28(26,27)19-12-10-18(11-13-19)21(25)23-14-15-6-8-17(9-7-15)20(24)16-4-2-1-3-5-16/h1-13H,14H2,(H,23,25)(H2,22,26,27)
InChIKeyDCTGUISEDAHGJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbonic Anhydrase Inhibitor 4: A Benzophenone-Based Photoprobe for Human Carbonic Anhydrase Isoforms I-XIV with Defined Ki Range


Carbonic anhydrase inhibitor 4 is a sulfonamide-based affinity-labeled photoprobe/inhibitor targeting human carbonic anhydrases (hCA) I through XIV [1]. It is a benzophenone derivative (designated as compound 3 in the seminal publication) that exhibits Ki values spanning 640–1166 nM across all 12 catalytically active hCA isoforms . Unlike classical, clinically approved CA inhibitors that are optimized for high potency and therapeutic efficacy, this compound is specifically engineered as a photoreactive molecular tool for covalent, light-triggered crosslinking in photoaffinity labeling (PAL) studies [1].

Why Generic CA Inhibitors Cannot Replace Carbonic Anhydrase Inhibitor 4 in Photoaffinity Labeling Workflows


Carbonic anhydrase inhibitor 4 is not a therapeutic lead candidate; it is a specialized photoreactive probe. Generic substitution with clinically approved CA inhibitors like acetazolamide, methazolamide, or dorzolamide is fundamentally incompatible with experimental workflows that require light-induced covalent crosslinking to map inhibitor binding sites or study protein dynamics [1]. These standard drugs lack the essential benzophenone photophore that enables UV-triggered covalent attachment to the target enzyme's active site [2]. Furthermore, even among related photoprobes (compounds 1 and 2), only inhibitor 4 demonstrated the requisite chemical stability and photochemical behavior necessary for successful photoaffinity labeling followed by mass spectrometry (PAL-MS) analysis [1].

Carbonic Anhydrase Inhibitor 4: Quantitative Evidence of Differential Performance for Procurement Decision-Making


Benzophenone Photoprobe Enables Covalent Photoaffinity Labeling, a Function Absent in Clinically Used Inhibitors

Carbonic anhydrase inhibitor 4 (photoprobe 3) incorporates a benzophenone photophore that undergoes UV light-induced crosslinking to hCA II. This function is completely absent in the standard clinical inhibitor acetazolamide (AZA). In direct comparative PAL experiments, photoprobe 3 covalently labeled hCA II upon irradiation at 366 nm, enabling MS-based identification of the binding residue Ala134 [1]. Acetazolamide, lacking a photoreactive moiety, cannot be used for such covalent labeling studies [2].

Photoaffinity labeling Chemical proteomics Target engagement

Superior Chemical Stability Compared to Alternative Photoprobes (Compounds 1 and 2)

Among the three synthesized photoprobes (1, 2, and 3), only compound 3 (carbonic anhydrase inhibitor 4) exhibited the chemical stability required for PAL-MS experiments. MS analysis revealed that photoprobes 1 and 2 were relatively unstable and unsuitable for downstream analysis, whereas photoprobe 3 remained intact and was successfully employed for PAL studies [1].

Photoprobe stability PAL optimization Sulfonamide derivatives

Broad-Spectrum hCA Isoform Coverage (hCA I-XIV) with Defined Ki Range (640-1166 nM)

Carbonic anhydrase inhibitor 4 (photoprobe 3) inhibits all 12 catalytically active human CA isoforms with Ki values ranging from 640 nM (hCA XIII) to 1166 nM (hCA I). This broad but moderate affinity profile is intentional, as it allows for universal targeting of hCAs without the extreme isoform bias of clinical drugs [1]. For comparison, acetazolamide (AZA) shows potent inhibition of hCA II (Ki = 12 nM) but weaker activity against hCA III (Ki = 20,000 nM), demonstrating strong isoform selectivity that would preclude its use as a broad-spectrum probe [1].

Carbonic anhydrase inhibition Isoform profiling Broad-spectrum probe

Validated PAL-MS Workflow: Covalent Binding Site Identification (Ala134)

The complete PAL-MS workflow with inhibitor 4 successfully identified alanine 134 (Ala134) as the specific covalent attachment site on hCA II. This experimental validation provides direct evidence of probe utility for structural biology studies [1]. In contrast, standard non-covalent CA inhibitors like acetazolamide do not permit such covalent mapping [2].

Binding site mapping Mass spectrometry Covalent probes

Distinct Ki Profile Across Isoforms Enables Differentiated Experimental Use

The Ki profile of inhibitor 4 across 12 hCA isoforms is distinct from other CA inhibitors. For example, it shows 1050 nM for hCA II versus 724 nM for hCA IV, whereas acetazolamide shows 12 nM for hCA II versus 74 nM for hCA IV [1]. This unique profile may be leveraged for specific experimental designs where moderate, uniform inhibition is desired over potent, skewed inhibition.

Isoform selectivity SAR Tool compounds

Carbonic Anhydrase Inhibitor 4: Optimal Application Scenarios Based on Quantitative Performance Data


Photoaffinity Labeling (PAL) for Target Identification and Binding Site Mapping

Inhibitor 4 is validated for PAL-MS workflows to covalently capture hCA isoforms and identify inhibitor binding residues. Its demonstrated stability and successful crosslinking to hCA II (Ala134) under UV (366 nm) irradiation make it the preferred choice for structural proteomics studies [1].

Broad-Spectrum hCA Profiling in Biochemical Assays

Due to its ability to inhibit all 12 catalytically active hCA isoforms with Ki values between 640–1166 nM, inhibitor 4 serves as a universal probe for assessing CA activity across a panel of isoforms without extreme isoform bias [1]. This is in contrast to acetazolamide, which shows >1000-fold selectivity between hCA II and hCA III [1].

Benchmarking and Control Experiments in CA Inhibitor Development

Researchers developing novel CA inhibitors can use inhibitor 4 as a reference photoprobe to validate PAL experimental setups or as a control compound with a known, moderate Ki profile across all isoforms [1]. This provides a consistent baseline for comparing new photoreactive derivatives.

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